molecular formula C15H13F2NO3S B2840819 N-(2,4-DIFLUOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE CAS No. 881799-61-7

N-(2,4-DIFLUOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE

Cat. No.: B2840819
CAS No.: 881799-61-7
M. Wt: 325.33
InChI Key: AYFIADGOAMMFDK-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is a chemical compound characterized by the presence of difluorophenyl and methylphenyl groups attached to a sulfonylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the reaction of 2,4-difluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(4-chlorophenyl)sulfonylacetamide
  • N-(2,4-difluorophenyl)-2-(4-bromophenyl)sulfonylacetamide
  • N-(2,4-difluorophenyl)-2-(4-nitrophenyl)sulfonylacetamide

Uniqueness

N-(2,4-DIFLUOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is unique due to the presence of both difluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3S/c1-10-2-5-12(6-3-10)22(20,21)9-15(19)18-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFIADGOAMMFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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